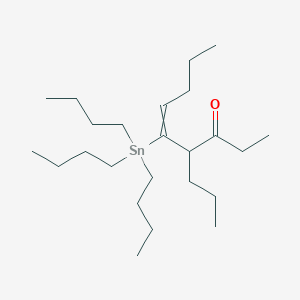
4-Propyl-5-(tributylstannyl)non-5-en-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Propyl-5-(tributylstannyl)non-5-en-3-one is an organotin compound with the molecular formula C24H48OSn It is a derivative of nonenone, where a tributylstannyl group is attached to the fifth carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propyl-5-(tributylstannyl)non-5-en-3-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable nonenone precursor.
Stannylation Reaction: The nonenone undergoes a stannylation reaction where a tributylstannyl group is introduced at the fifth carbon atom. This is usually achieved using a stannylating agent such as tributyltin hydride in the presence of a catalyst.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving an inert atmosphere (e.g., nitrogen or argon) and specific temperature settings to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
化学反応の分析
Types of Reactions
4-Propyl-5-(tributylstannyl)non-5-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different organotin derivatives.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or amines are often employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced organotin compounds.
Substitution: New compounds with different functional groups replacing the tributylstannyl group.
科学的研究の応用
4-Propyl-5-(tributylstannyl)non-5-en-3-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for introducing stannyl groups into molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of 4-Propyl-5-(tributylstannyl)non-5-en-3-one involves its interaction with molecular targets through its stannyl group. The stannyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
4-Propyl-5-(trimethylstannyl)non-5-en-3-one: Similar structure but with a trimethylstannyl group instead of a tributylstannyl group.
4-Propyl-5-(triethylstannyl)non-5-en-3-one: Contains a triethylstannyl group.
4-Propyl-5-(triphenylstannyl)non-5-en-3-one: Features a triphenylstannyl group.
Uniqueness
4-Propyl-5-(tributylstannyl)non-5-en-3-one is unique due to its specific stannyl group, which imparts distinct chemical properties and reactivity. The size and steric effects of the tributylstannyl group can influence the compound’s behavior in chemical reactions, making it suitable for specific applications where other stannyl derivatives may not be as effective.
特性
CAS番号 |
820250-56-4 |
|---|---|
分子式 |
C24H48OSn |
分子量 |
471.3 g/mol |
IUPAC名 |
4-propyl-5-tributylstannylnon-5-en-3-one |
InChI |
InChI=1S/C12H21O.3C4H9.Sn/c1-4-7-8-10-11(9-5-2)12(13)6-3;3*1-3-4-2;/h8,11H,4-7,9H2,1-3H3;3*1,3-4H2,2H3; |
InChIキー |
QPCAXXXBTJAKGP-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)C(=CCCC)C(CCC)C(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one](/img/structure/B14226317.png)

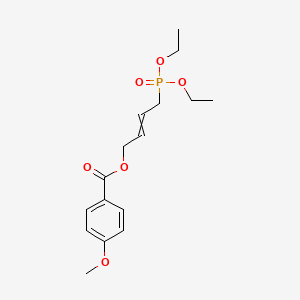

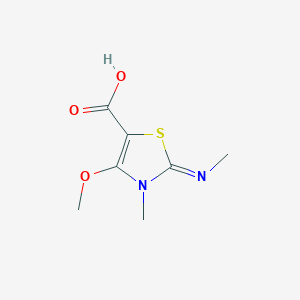
![2-[1-(4-chlorophenyl)ethyl]-1-phenylbutane-1,3-dione](/img/structure/B14226347.png)
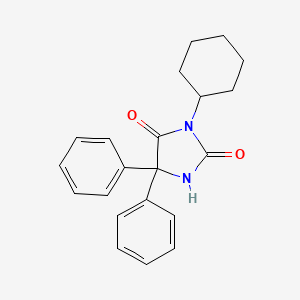
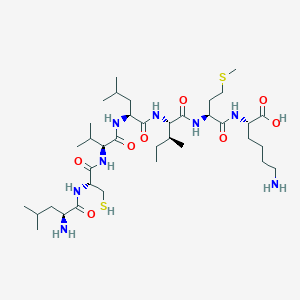
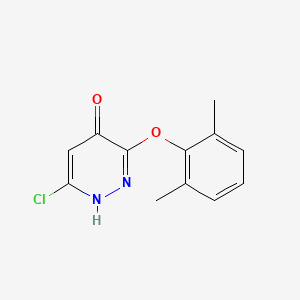

![3-[(2-Methoxyethyl)amino]-N,N-di(propan-2-yl)but-2-enamide](/img/structure/B14226375.png)

![2,2'-([1,1'-Binaphthalene]-2,2'-diyl)dithiophene](/img/structure/B14226379.png)
